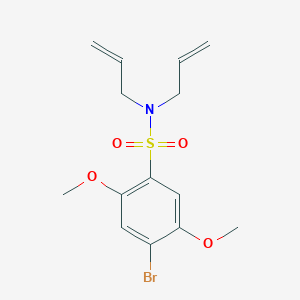
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as BDMPEA, is a sulfonamide derivative that has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, which make it a promising tool for studying various biological processes.
Mécanisme D'action
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide acts as an agonist for dopamine, serotonin, and adrenergic receptors, which means that it activates these receptors and triggers downstream signaling pathways. This compound has been found to have a higher affinity for certain subtypes of these receptors, which makes it a useful tool for studying their specific functions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of glucose metabolism. These effects make it a promising tool for studying various biological processes and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is its high affinity for dopamine, serotonin, and adrenergic receptors, which makes it a useful tool for studying their function and regulation. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the use of 4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in scientific research. One direction is the study of its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Another direction is the development of new derivatives of this compound with improved selectivity and efficacy for specific receptor subtypes. Finally, the use of this compound in combination with other compounds and techniques, such as optogenetics and gene editing, may provide new insights into the function and regulation of neurotransmitter receptors.
Méthodes De Synthèse
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with propargylamine, followed by the reaction of the resulting intermediate with propargyl alcohol. The final product is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been used in various scientific research studies, including those related to the study of dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has been found to have high affinity for these receptors, making it a useful tool for studying their function and regulation.
Propriétés
IUPAC Name |
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOLZWJUEGWFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

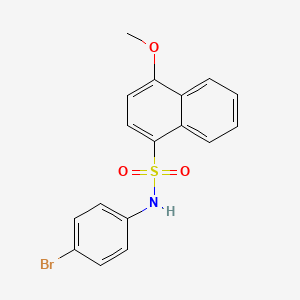


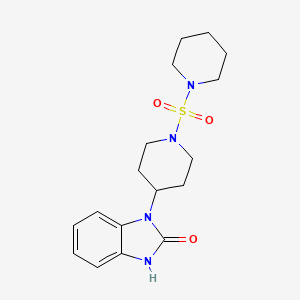




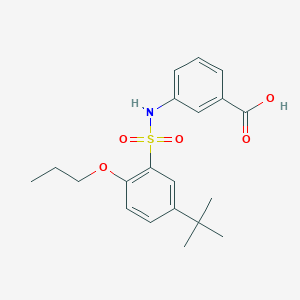
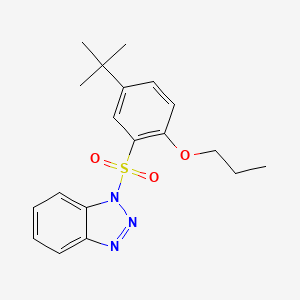
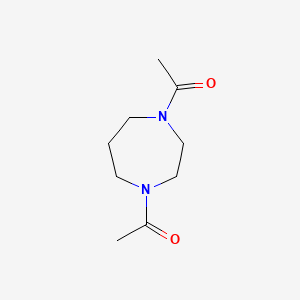


![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)